molecular formula C17H12O4S B2434724 2-Formylphenyl naphthalene-2-sulfonate CAS No. 634593-05-8

2-Formylphenyl naphthalene-2-sulfonate

Cat. No.: B2434724
CAS No.: 634593-05-8
M. Wt: 312.34
InChI Key: LIVNRWSFOHARBV-UHFFFAOYSA-N
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Description

2-Formylphenyl naphthalene-2-sulfonate is an organic compound with the molecular formula C17H12O4S and a molecular weight of 312.34 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a naphthalene-2-sulfonate moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

2-Formylphenyl naphthalene-2-sulfonate has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl naphthalene-2-sulfonate typically involves the condensation of 2-naphthol with an aldehyde in the presence of a Lewis acid catalyst. Common catalysts used in this reaction include ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), and ceric ammonium nitrate (CAN) . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.

Major Products

    Oxidation: 2-Carboxyphenyl naphthalene-2-sulfonate.

    Reduction: 2-Hydroxymethylphenyl naphthalene-2-sulfonate.

    Substitution: Various substituted phenyl naphthalene-2-sulfonates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formylphenyl naphthalene-2-sulfonate is unique due to the presence of both a formyl group and a sulfonate group, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic chemistry and related fields.

Properties

IUPAC Name

(2-formylphenyl) naphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4S/c18-12-15-7-3-4-8-17(15)21-22(19,20)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVNRWSFOHARBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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